molecular formula C21H30N2O4 B4291750 4,4'-(propane-1,2-diyldiimino)bis(1-oxaspiro[4.5]dec-3-en-2-one)

4,4'-(propane-1,2-diyldiimino)bis(1-oxaspiro[4.5]dec-3-en-2-one)

Cat. No. B4291750
M. Wt: 374.5 g/mol
InChI Key: GOZPJPJEACHIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-(propane-1,2-diyldiimino)bis(1-oxaspiro[4.5]dec-3-en-2-one) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PSI, and it is a spirocyclic ketone that has two imino groups attached to a central propane moiety. PSI has been extensively studied for its diverse biological and pharmacological effects, including its potential to inhibit protein synthesis and induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of PSI is not yet fully understood. However, it has been suggested that PSI inhibits protein synthesis by binding to the ribosome and preventing the elongation of the polypeptide chain. PSI has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, leading to the cleavage of various cellular proteins and DNA fragmentation.
Biochemical and Physiological Effects:
PSI has been shown to exhibit various biochemical and physiological effects, including inhibition of protein synthesis, induction of apoptosis, antibacterial activity, and neuroprotection. In cancer cells, PSI has been shown to inhibit protein synthesis and induce apoptosis, leading to the death of cancer cells. In bacterial cells, PSI has been shown to inhibit bacterial growth by disrupting the bacterial membrane and inhibiting protein synthesis. In neurons, PSI has been shown to protect against oxidative stress and apoptosis, leading to the preservation of neuronal function.

Advantages and Limitations for Lab Experiments

The advantages of using PSI in lab experiments include its potent biological and pharmacological effects, its ability to inhibit protein synthesis and induce apoptosis in cancer cells, and its potential applications in various fields. However, the limitations of using PSI in lab experiments include its high cost of production, its limited availability, and its potential toxicity to normal cells.

Future Directions

There are several future directions for the research and development of PSI. These include the optimization of the synthesis method to reduce the cost of production, the development of novel analogs with improved pharmacological properties, and the investigation of the potential applications of PSI in various fields, including cancer research, antibacterial activity, and neuroprotection. Additionally, further studies are needed to fully understand the mechanism of action of PSI and its potential toxicity to normal cells.

Scientific Research Applications

PSI has been extensively studied for its potential applications in various fields, including cancer research, antibacterial activity, and neuroprotection. In cancer research, PSI has been shown to inhibit protein synthesis and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In antibacterial activity, PSI has been shown to exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In neuroprotection, PSI has been shown to protect neurons from oxidative stress and apoptosis, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

4-[2-[(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)amino]propylamino]-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-15(23-17-13-19(25)27-21(17)10-6-3-7-11-21)14-22-16-12-18(24)26-20(16)8-4-2-5-9-20/h12-13,15,22-23H,2-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZPJPJEACHIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC(=O)OC12CCCCC2)NC3=CC(=O)OC34CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(propane-1,2-diyldiimino)bis(1-oxaspiro[4.5]dec-3-en-2-one)
Reactant of Route 2
Reactant of Route 2
4,4'-(propane-1,2-diyldiimino)bis(1-oxaspiro[4.5]dec-3-en-2-one)
Reactant of Route 3
4,4'-(propane-1,2-diyldiimino)bis(1-oxaspiro[4.5]dec-3-en-2-one)
Reactant of Route 4
4,4'-(propane-1,2-diyldiimino)bis(1-oxaspiro[4.5]dec-3-en-2-one)
Reactant of Route 5
Reactant of Route 5
4,4'-(propane-1,2-diyldiimino)bis(1-oxaspiro[4.5]dec-3-en-2-one)
Reactant of Route 6
Reactant of Route 6
4,4'-(propane-1,2-diyldiimino)bis(1-oxaspiro[4.5]dec-3-en-2-one)

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